4-Methyl-2-(vinyloxy)quinoline
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Overview
Description
4-Methyl-2-(vinyloxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes a methyl group at the 4-position and a vinyloxy group at the 2-position, makes it an interesting subject for research and application in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(vinyloxy)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts like molecular iodine or nano ZnO under solvent-free conditions . Another method involves the use of ionic liquids under ultrasound at room temperature, which provides a greener and more sustainable approach .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave irradiation and photocatalytic synthesis with UV radiation are also explored for industrial applications due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(vinyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
4-Methyl-2-(vinyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(vinyloxy)quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The vinyloxy group allows for unique interactions with biological molecules, enhancing its efficacy in certain applications .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and vinyloxy groups.
4-Methylquinoline: Similar structure but lacks the vinyloxy group.
2-(Vinyloxy)quinoline: Similar structure but lacks the methyl group.
Uniqueness: 4-Methyl-2-(vinyloxy)quinoline stands out due to the presence of both the methyl and vinyloxy groups, which confer unique chemical and biological properties.
Properties
CAS No. |
34672-78-1 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-ethenoxy-4-methylquinoline |
InChI |
InChI=1S/C12H11NO/c1-3-14-12-8-9(2)10-6-4-5-7-11(10)13-12/h3-8H,1H2,2H3 |
InChI Key |
PRSLSRWCPPYRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC=C |
Origin of Product |
United States |
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